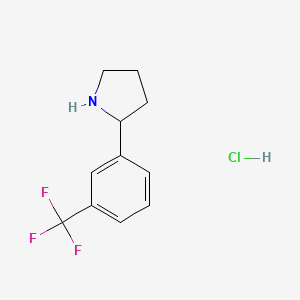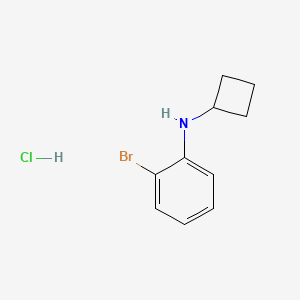
2-Bromo-N-cyclobutylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-cyclobutylaniline hydrochloride is a chemical compound with the CAS Number: 2225136-23-0 . It has a molecular weight of 262.58 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-N-cyclobutylaniline hydrochloride . The InChI code is 1S/C10H12BrN.ClH/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H .Physical And Chemical Properties Analysis
2-Bromo-N-cyclobutylaniline hydrochloride is a powder that is stored at room temperature . Its molecular weight is 262.58 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.科学的研究の応用
Biomedical Applications
2-Bromo-N-cyclobutylaniline hydrochloride: has potential applications in the biomedical field, particularly in the development of conducting polymer hydrogels (CPHs) . These materials are known for their biocompatibility, hydrophilic properties, and biodegradable nature. They can be used in bioconductors, biosensors, implantable medical devices , and electro-stimulated drug delivery systems . The electroconductivity of CPHs makes them suitable for applications like artificial muscle and tissue engineering .
Energy Sector
In the energy sector, 2-Bromo-N-cyclobutylaniline hydrochloride could be utilized in the synthesis of materials for flexible electronics , such as flexible supercapacitors and solar cells . The compound’s properties may contribute to the stability and efficiency of these devices, which are crucial for the advancement of renewable energy technologies.
Agriculture
While direct applications in agriculture are not explicitly mentioned, the compound’s role in the synthesis of materials with antimicrobial properties could be extended to agricultural uses . For instance, it could help in the development of antimicrobial coatings for seeds or farming equipment, potentially reducing crop losses due to bacterial or fungal infections.
Environmental Science
2-Bromo-N-cyclobutylaniline hydrochloride: may find applications in environmental science, particularly in the creation of photocatalysts for water treatment . These photocatalysts could degrade organic pollutants and reduce heavy metals in water, contributing to cleaner and safer water resources.
Materials Science
The compound’s potential in materials science lies in its role in creating polyaniline-based conducting hydrogels . These materials have unique properties that make them suitable for various advanced technological applications, including those in the electronics and sensor industries.
Chemical Synthesis
In chemical synthesis, 2-Bromo-N-cyclobutylaniline hydrochloride can be a valuable intermediate. It could be used in [2 + 2] cycloaddition reactions, which are a primary method for synthesizing cyclobutane-containing natural products . These products have diverse pharmaceutical activities and are important in drug discovery and development.
Pharmaceuticals
The compound could be instrumental in pharmaceuticals, where it might be used to improve the stability, solubility, and bioavailability of drug molecules . Its role in the synthesis of complex molecules could lead to the development of new medications with enhanced therapeutic effects.
Electronics
In the field of electronics, 2-Bromo-N-cyclobutylaniline hydrochloride could contribute to the development of conductive polymers used in flexible electronic devices . These devices are becoming increasingly important in modern technology, with applications ranging from wearable tech to foldable screens.
Safety and Hazards
特性
IUPAC Name |
2-bromo-N-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRFJHWPCCCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

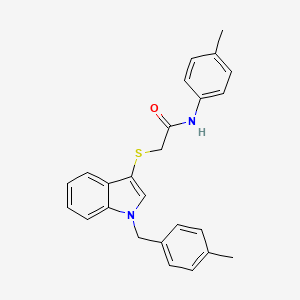
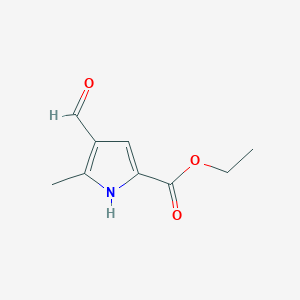
![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)
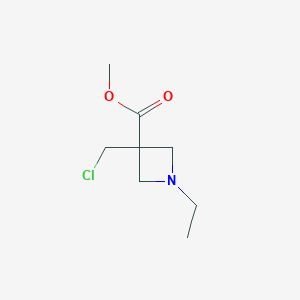

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2921502.png)

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2921507.png)
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)
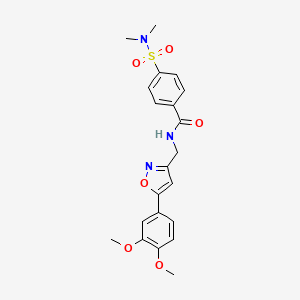
![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

